N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
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Description
This compound is a derivative of pyrazole, a class of organic compounds known for their nitrogen-based hetero-aromatic ring structure . Pyrazole derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .
Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound are not available, pyrazole derivatives have been studied for their various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compounds Synthesis : Heterocyclic compounds incorporating biologically active entities like oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds, synthesized using various spectroanalytical techniques, have shown promising results in vitro against cancer cell lines and pathogenic bacterial and fungal strains. This indicates a potential for the development of new pharmaceutical drugs based on heterocyclic scaffolds similar to the compound (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antimicrobial Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and shown significant in vitro antibacterial and antifungal activities. These findings suggest the therapeutic potential of thiazole derivatives, especially against bacterial and fungal infections, highlighting the relevance of structural diversity in drug design (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been developed, showing potent antimicrobial and anticancer activities. The design and synthesis of these compounds are based on modifications of pyrazole carboxylate esters, indicating the significance of structural modifications in enhancing biological activity. This research points towards the potential utility of pyrazole derivatives in developing new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-26(25)11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQYFQUNZKGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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